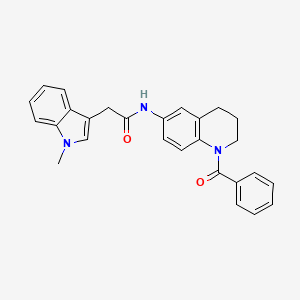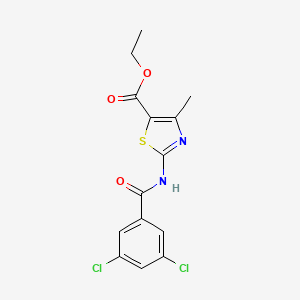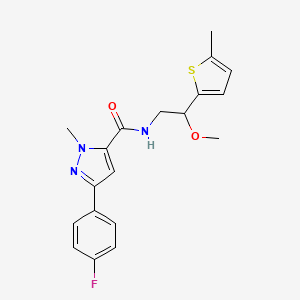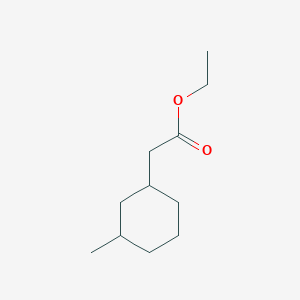![molecular formula C16H12N2OS B2890173 (3E)-3-(thiophen-2-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 885190-84-1](/img/structure/B2890173.png)
(3E)-3-(thiophen-2-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinazolinone, which is a class of organic compounds with a wide range of biological activities . Quinazolinones and their derivatives have been studied for their potential use in medical applications, particularly as antagonists for the cannabinoid-1 (CB1) receptor .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as 5-thiophen-2-yl pyrazole derivatives have been synthesized using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using computational methods. These studies show that the 3D structure of the molecular subunit, which is important for interaction with the receptor, is strongly influenced by long-range interactions .Aplicaciones Científicas De Investigación
Synthesis and Analgesic Activity
Research into the synthesis of quinazolinone derivatives, such as those related to the specified compound, highlights their significant analgesic activities. For example, compounds synthesized from methyl anthranilate and N-(3-methoxyphenyl)-methyl dithiocarbamic acid demonstrated notable analgesic effects in mice, indicating their potential for pain management applications (Osarumwense Peter Osarodion, 2023).
Antihypertensive and Antihistaminic Agents
Another area of application is in the development of antihypertensive and H1-antihistaminic agents. Studies on novel quinazolin-4-(3H)-ones have shown significant protection against histamine-induced bronchospasm in animal models, suggesting their utility as new classes of H1-antihistaminic agents with minimal sedation effects (V. Alagarsamy & P. Parthiban, 2013). Additionally, thienopyrimidinedione derivatives, including those with thiophene substitutions similar to the specified compound, have been evaluated for their antihypertensive properties, demonstrating potent activity in reducing systolic blood pressure in animal studies (R. Russell et al., 1988).
Antimicrobial and Anticancer Activity
Quinazolinone derivatives have also been found to possess antibacterial and anticancer properties. For instance, studies on N-methyl-2,3-dihydro quinazolin-4-ones linked with 1,3-thiazole hybrids revealed potent anti-tubercular agents against Mycobacterium tuberculosis, with some compounds displaying better activity than standard drugs (N. Nagaladinne et al., 2020). Moreover, certain quinazolinone derivatives have shown significant cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents (A. Joseph et al., 2010).
Mecanismo De Acción
Target of Action
The primary target of VU0605273-1 is the Kelch-like ECH Associated Protein 1 (KEAP1)-Cullin 3 (CUL3) E3-ligase complex . This complex plays a crucial role in controlling the protein levels of Nuclear factor erythroid 2-related factor 2 (NRF2) , a transcription factor that is significant in various NRF2-dependent cancers .
Mode of Action
VU0605273-1, also known as VVD-065, functions by covalently interacting with KEAP1 at a sensor cysteine residue . This interaction results in an enhanced affinity between KEAP1 and CUL3, and an increased capacity for KEAP1 mediated NRF2 degradation . High-resolution co-crystal structures have revealed that binding of VVD-065 allosterically induces a conformational change that mimics the conformation of KEAP1 when in complex with CUL3 .
Biochemical Pathways
The interaction between VU0605273-1 and the KEAP1-CUL3 complex affects the NRF2 pathway . Under normal conditions, KEAP1 acts as an oxidative sensor and facilitates the ubiquitination and subsequent degradation of NRF2 . The binding of vu0605273-1 to keap1 enhances the degradation of nrf2, thereby modulating nrf2 levels in nrf2-dependent cancers .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
The result of VU0605273-1’s action is the degradation of NRF2 . This leads to the modulation of NRF2 levels in NRF2-dependent cancers . The unprecedented mechanism of action exhibited by VU0605273-1 has been confirmed through in vitro and in vivo studies .
Action Environment
The action, efficacy, and stability of VU0605273-1 can be influenced by various environmental factors. These factors can include physical environment (such as temperature and humidity), social environment (such as stress levels), economic environment (such as access to healthcare), cultural environment (such as cultural attitudes towards health and illness), and technological environment (such as access to advanced medical technologies)
Propiedades
IUPAC Name |
(3E)-3-(thiophen-2-ylmethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-16-13-5-1-2-6-14(13)18-8-7-11(15(18)17-16)10-12-4-3-9-20-12/h1-6,9-10H,7-8H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLYCYIRZYOBDD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C(=O)N=C2C1=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN2C3=CC=CC=C3C(=O)N=C2/C1=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2-amino-2-oxoethyl)thio)-N-(sec-butyl)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2890091.png)


![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)





![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)
![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2890106.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2890110.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B2890111.png)
